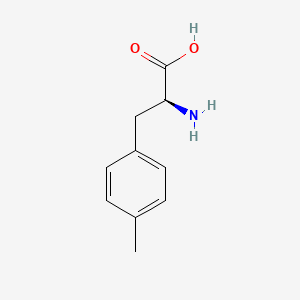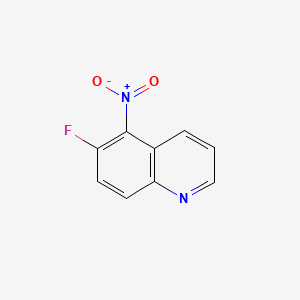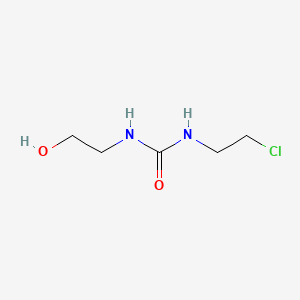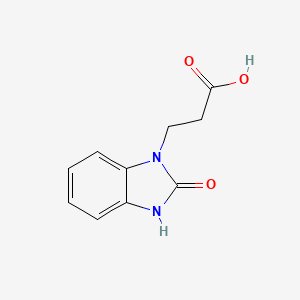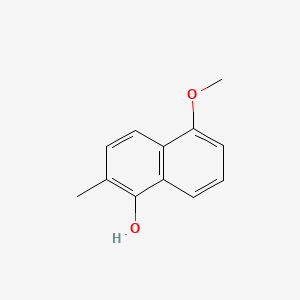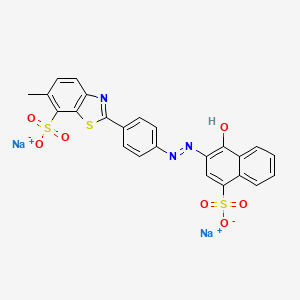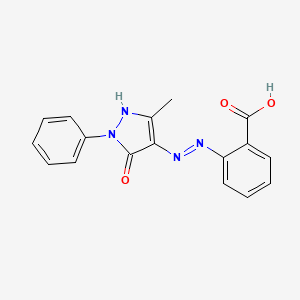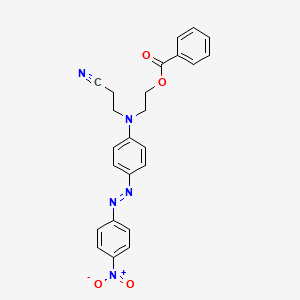
(Z)-Tetradec-7-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Tetradec-7-enal, also known as this compound, is an organic compound with the molecular formula C14H26O. It is a type of unsaturated aldehyde characterized by a double bond in the seventh position of the tetradecene chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Tetradec-7-enal typically involves the use of alkenes and aldehydes as starting materials. One common method is the hydroformylation of 1-tetradecene, followed by selective hydrogenation to yield the desired (7Z)-isomer. The reaction conditions often include the use of catalysts such as rhodium complexes and specific ligands to ensure high selectivity and yield .
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale hydroformylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalytic systems to achieve high production rates .
Chemical Reactions Analysis
Types of Reactions: (Z)-Tetradec-7-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, tetradecenoic acid.
Reduction: Reduction of this compound yields the corresponding alcohol, 7-tetradecenol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Tetradecenoic acid.
Reduction: 7-Tetradecenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-Tetradec-7-enal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its role in pheromone signaling in insects and other organisms.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for bioactive compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-Tetradec-7-enal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, binding to receptors and triggering specific cellular responses. The exact pathways and targets vary depending on the context of its use, but it often involves modulation of enzyme activity and gene expression .
Comparison with Similar Compounds
7-Tetradecenal, (E)-: The (E)-isomer of 7-Tetradecenal, which has a different spatial arrangement of the double bond.
Tetradecane: A saturated hydrocarbon with no double bonds.
Tetradecanal: A saturated aldehyde with no double bonds.
Uniqueness: (Z)-Tetradec-7-enal is unique due to its specific (Z)-configuration, which imparts distinct chemical and biological properties. This configuration affects its reactivity, interaction with biological targets, and overall functionality in various applications .
Properties
Molecular Formula |
C14H26O |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
tetradec-7-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,14H,2-6,9-13H2,1H3 |
InChI Key |
AVHNDAZRNRAYTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


